molecular formula C7H7N3O2 B1343848 2,4-Dimethoxypyrimidine-5-carbonitrile CAS No. 14445-57-9

2,4-Dimethoxypyrimidine-5-carbonitrile

Cat. No. B1343848
CAS RN: 14445-57-9
M. Wt: 165.15 g/mol
InChI Key: AGJATLRDZXCNDV-UHFFFAOYSA-N
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Description

2,4-Dimethoxypyrimidine-5-carbonitrile is a chemical compound with the CAS number 14445-57-9 . It is used in various fields of chemistry, including as a building block in heterocyclic chemistry .


Molecular Structure Analysis

The molecular structure of 2,4-Dimethoxypyrimidine-5-carbonitrile is characterized by the presence of a pyrimidine ring with two methoxy groups at the 2 and 4 positions and a carbonitrile group at the 5 position . The molecular weight is 165.15 .

Scientific Research Applications

Synthesis and Antitumor Applications

  • Synthesis of Thiopyrimidine Analogues : New 4-chloro-pyrimidine-5-carbonitriles, among other compounds, were synthesized and evaluated for their in-vitro antitumor activity. Some compounds showed high inhibitory activity against leukemia and moderate activity against other cancers (Taher & Helwa, 2012).

Antimicrobial Applications

  • Antimicrobial Activity of Pyrimidine Carbonitrile Derivatives : A study on 4-amino-6-(piperidin-1-yl)pyrimidine-5-carbonitrile and related compounds showed potent antibacterial effects, including inducing bacterial cell membrane rupture (Bhat & Begum, 2021).

Chemical Synthesis Techniques

  • Innovative Synthesis Methods : Research on the conversion of 4,6-dimethoxypyrimidine-2-carbonitrile to various derivatives demonstrated advanced methods in chemical synthesis (Kalogirou & Koutentis, 2019).

Green Chemistry Approaches

  • Green Synthesis Approaches : The development of spiro[naphthalene-2,5′-pyrimidine]-4-carbonitrile derivatives using environmentally friendly methods highlights the role of green chemistry in drug synthesis (Rajeswari, Saluja, & Khurana, 2016).

Potential as Anticancer and Antiviral Agents

  • Anticancer and Antiviral Potential : Compounds like 5-(3-Oxoalkyl)uracils, derived from 2,4-dimethoxypyrimidine-5-carbonitrile, have been explored for their anticancer and antiviral properties (Kundu, Das, & Majumdar, 1990).

properties

IUPAC Name

2,4-dimethoxypyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-11-6-5(3-8)4-9-7(10-6)12-2/h4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJATLRDZXCNDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethoxypyrimidine-5-carbonitrile

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